molecular formula C11H19NO3 B2988924 Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate CAS No. 1784308-81-1

Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No. B2988924
CAS RN: 1784308-81-1
M. Wt: 213.277
InChI Key: LTMIDZWWNNIEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of interesting properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate serves as a versatile intermediate in the synthesis of complex molecules. It has been utilized in the synthesis of Schiff base compounds, characterized by FTIR, 1H, and 13C NMR spectroscopic methods. The crystal and molecular structure of related compounds have been determined through X-ray crystallographic analysis, revealing intramolecular hydrogen bonding patterns critical for understanding their stability and reactivity (Çolak et al., 2021).

Molecular Structure Analysis

Further research into related compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate shows significant molecular interactions, such as intramolecular hydrogen bonding. These findings are important for the development of new materials and pharmaceuticals, where the understanding of molecular structures and bonding is essential (Çolak et al., 2021).

Catalysis and Reaction Mechanisms

The compound has been part of studies involving palladium-catalyzed coupling reactions, demonstrating its potential in facilitating complex organic transformations. These reactions are foundational to creating new chemical entities that could have applications in drug development and material science (Wustrow & Wise, 1991).

Computational Chemistry Insights

Research involving this compound and related compounds also extends into computational chemistry, where density functional theory (DFT) analyses provide insights into their electronic structures and reaction pathways. This is crucial for predicting reactivity and designing molecules with desired properties (Çolak et al., 2021).

Applications in Organic Synthesis

Its use in the synthesis of piperidine derivatives and exploration of reaction mechanisms highlights the compound's role in advancing synthetic methodologies. Understanding these mechanisms is vital for developing new reactions and optimizing existing ones for better efficiency and selectivity (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h4-5,9,13H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMIDZWWNNIEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.